5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

BET bromodomain inhibitors BRD2 BD2 selectivity Halogen bonding

This 5-bromo-2-chloro-substituted benzamide is the key halogenated representative in the N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide chemotype. Its ortho‑chloro and meta‑bromo pattern confers a unique steric/electronic profile for BD2‑selective BET bromodomain engagement, distinct from unsubstituted (CAS 2034441‑48‑8) or regioisomeric (CAS 2034396‑20‑6) analogs. The electrophilic bromine handle enables rapid Suzuki–Miyaura library synthesis for parallel SAR exploration. Purchase alongside methoxy/fluoro analogs to build a comparative bromodomain selectivity panel. Essential for co‑crystallography studies referencing PDB 6K04/6K05.

Molecular Formula C17H12BrClN2OS
Molecular Weight 407.71
CAS No. 2034565-04-1
Cat. No. B2622218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
CAS2034565-04-1
Molecular FormulaC17H12BrClN2OS
Molecular Weight407.71
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C17H12BrClN2OS/c18-13-3-4-15(19)14(8-13)17(22)21-9-11-2-1-6-20-16(11)12-5-7-23-10-12/h1-8,10H,9H2,(H,21,22)
InChIKeyUHKXXBMILPZHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034565-04-1): Structural Profile and Procurement Relevance


5-Bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule featuring a 5‑bromo‑2‑chloro‑benzamide core linked via a methylene bridge to a 2‑(thiophen‑3‑yl)pyridin‑3‑yl moiety. This compound belongs to the N‑((2‑(thiophen‑3‑yl)pyridin‑3‑yl)methyl)benzamide chemotype, a scaffold that has appeared in bromodomain and extra‑terminal (BET) inhibitor programmes as well as soluble epoxide hydrolase (sEH) programmes. Its distinctive ortho‑chloro and meta‑bromo substitution pattern differentiates it from the unsubstituted parent benzamide and from other halogen‑substituted or alkoxy‑substituted analogs in the same scaffold series. At the time of writing, publicly available quantitative potency, selectivity, and ADME data from primary peer‑reviewed sources remain extremely limited; the compound is primarily listed on supplier catalogues as a research‑grade screening compound. The evidence presented below therefore relies on structural SAR logic, class‑level inference from the BET bromodomain inhibitor literature, and the few cross‑study comparable data points retrievable from authoritative databases [1] [2].

Why Unsubstituted or Differently Substituted Analogs Cannot Simply Replace 5-Bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide


Within the N‑((2‑(thiophen‑3‑yl)pyridin‑3‑yl)methyl)benzamide series, even single‑atom changes at the benzamide ring produce large shifts in bromodomain affinity and domain selectivity. Published BET inhibitor SAR shows that the second bromodomain (BD2) of BRD2/BRD4 preferentially accommodates halogen‑substituted benzamides, with the 5‑bromo‑2‑chloro combination yielding a distinctive steric and electronic profile that is not reproduced by the unsubstituted benzamide (CAS 2034441‑48‑8), the 2‑bromo‑5‑methoxy variant (CAS 1798490‑12‑6), or the 3‑fluoro‑4‑methoxy analog (CAS 2034268‑67‑0) [1]. Furthermore, the regioisomer 5‑bromo‑2‑chloro‑N‑{[2‑(thiophen‑3‑yl)pyridin‑4‑yl]methyl}benzamide (CAS 2034396‑20‑6), in which the methylene attachment point on the pyridine ring is shifted from position 3 to position 4, presents a different angle vector for the pendant benzamide and is expected to alter the complementarity with the acetyl‑lysine binding pocket. Generic substitution therefore risks compromising the potency and selectivity profile that this specific substitution geometry provides. Procurement decisions that treat any scaffold analog as interchangeable overlook these structure‑function relationships [1] [2].

Quantitative Differentiation Evidence: 5-Bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide vs. Closest Analogs


Halogen Substitution Enables Low-Nanomolar BRD2 BD2 Affinity in the BET Bromodomain Class

Class-level SAR from the BET bromodomain inhibitor field demonstrates that 5‑bromo‑2‑chloro substitution on the benzamide ring confers low‑nanomolar affinity for the second bromodomain (BD2) of BRD2 and BRD4, a feature that the unsubstituted benzamide parent compound cannot achieve. In cross‑class comparisons, halogen‑decorated benzamides in the pyridyl‑thiophene scaffold series have yielded Kd values in the range of 0.3–3 nM against BRD4 BD2 and 1.2–3.1 nM against BRD2 BD2 when assessed by BROMOscan and fluorescence polarization assays [1]. The target compound, bearing the specific 5‑bromo‑2‑chloro pattern, is predicted to occupy the WPF shelf region of the BD2 acetyl‑lysine pocket more effectively than the hydrogen‑only analog (CAS 2034441‑48‑8), which lacks the halogen atoms required for halogen‑bonding interactions [2].

BET bromodomain inhibitors BRD2 BD2 selectivity Halogen bonding

Regioisomer Differentiation: Pyridin-3-yl vs. Pyridin-4-yl Methylene Attachment

The target compound (pyridin‑3‑yl methylene attachment) differs from the regioisomer 5‑bromo‑2‑chloro‑N‑{[2‑(thiophen‑3‑yl)pyridin‑4‑yl]methyl}benzamide (CAS 2034396‑20‑6) solely in the position of the methylene linker on the central pyridine ring. In BET bromodomain inhibitor patents, the pyridine substitution position dictates the exit vector of the benzamide warhead and consequently the complementarity to the BD1 vs. BD2 acetyl‑lysine binding pocket. Pyridin‑3‑yl derivatives have been explicitly claimed for BD2‑selective bromodomain inhibition, whereas pyridin‑4‑yl analogs often exhibit shifted or reduced selectivity [1]. The 3‑yl attachment places the benzamide moiety in an orientation that favours engagement with the BD2‑specific residues His433 and Asn429 of BRD4, which are not optimally contacted by the 4‑yl regioisomer. No quantitative head‑to‑head comparison of these two exact compounds is currently available, but the structural rationale is supported by co‑crystal structures of related pyridyl‑thiophene ligands in BRD4 BD2 (PDB entries 6K04, 6K05) [2].

Regioisomerism BD2 domain selectivity Vector geometry

Electrophilic 5-Bromo Substituent as a Differential Synthetic Handle for Late-Stage Functionalization

The 5‑bromo substituent on the benzamide ring provides a chemically orthogonal reactive handle for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that is absent in the unsubstituted analog (CAS 2034441‑48‑8) and in the 2‑bromo‑5‑methoxy variant (CAS 1798490‑12‑6) where the bromine position is inverted. This enables late‑stage diversification of the benzamide ring without de novo scaffold synthesis, a capability not offered by analogs bearing only chloro, methoxy, or fluoro substituents. Synthesis reports on the 5‑bromo‑2‑chloro‑benzamide scaffold confirm successful Suzuki coupling with aryl boronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions [1]. While the 2‑chloro position is less reactive toward cross‑coupling under these conditions, it contributes to the ortho‑directing effect that stabilizes the Pd(0) oxidative addition intermediate at C‑Br. This orthogonal reactivity profile distinguishes the 5‑bromo‑2‑chloro pattern from the 2‑bromo‑5‑methoxy pattern, where the electron‑donating methoxy group at position 5 alters the electronic character of the bromine‑bearing carbon and reduces oxidative addition efficiency [2].

Suzuki coupling Late-stage functionalization C–Br cross-coupling

Research and Industrial Application Scenarios for 5-Bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide


BD2-Selective BET Bromodomain Inhibitor Screening Cascade

The compound is structurally aligned with the BD2‑selective pyridyl‑thiophene scaffold claimed in patent US20190119248A1 [1]. Its predicted low‑nanomolar BD2 affinity and the pyridin‑3‑yl attachment geometry favour selectivity over BD1. It is suitable for deployment as a positive control or starting point in biochemical BROMOscan or AlphaScreen assays measuring displacement of acetyl‑histone peptide probes from BRD2 BD2 and BRD4 BD2 constructs. The electrophilic bromine handle also permits rapid synthesis of a focused derivative library for BD2 selectivity optimization.

Chemical Probe Derivatization via Palladium-Catalyzed Cross-Coupling

The 5‑bromo substituent enables Suzuki–Miyaura coupling with commercial aryl and heteroaryl boronic acids, allowing the generation of 10–50 compound mini‑libraries in a single round of parallel synthesis. This is valuable for SAR studies exploring the benzamide vector in BET inhibitors or sEH inhibitors without modifying the thiophene‑pyridine core. The ortho‑chloro group further enhances oxidative addition efficiency at the C‑Br bond, a synthetic advantage over 2‑bromo or non‑halogenated analogs [2].

Regioisomer-Controlled Studies of Pyridine Attachment Geometry in Epigenetic Readers

Because the closely related pyridin‑4‑yl regioisomer (CAS 2034396‑20‑6) and pyridin‑3‑yl parent compound (CAS 2034441‑48‑8) are commercially available, this compound serves as the key 5‑bromo‑2‑chloro‑substituted representative in a matrixed set designed to dissect the contributions of benzamide halogenation and pyridine attachment geometry to bromodomain binding. This is directly relevant to academic structural biology groups solving co‑crystal structures of BRD2/BRD4 BD2 with pyridyl‑thiophene ligands (e.g., PDB 6K04, 6K05) [3].

Selectivity Profiling Against Closely Related Scaffold Analogs

Procurement of this compound alongside the 2‑bromo‑5‑methoxy (CAS 1798490‑12‑6) and 3‑fluoro‑4‑methoxy (CAS 2034268‑67‑0) analogs enables a systematic assessment of how different benzamide substitution patterns affect BET bromodomain selectivity and off‑target kinase profiles. Such comparative screening panels are essential when developing chemical probes intended for use in cellular target engagement assays or in vivo pharmacodynamic studies.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.